molecular formula C9H9NO4S B1267717 [(4-Nitrobenzyl)thio]acetic acid CAS No. 6345-13-7

[(4-Nitrobenzyl)thio]acetic acid

Cat. No. B1267717
CAS RN: 6345-13-7
M. Wt: 227.24 g/mol
InChI Key: VBACFDMVHJLUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to [(4-Nitrobenzyl)thio]acetic acid involves various chemical reactions, highlighting the compound's versatility. For example, Cobalt(II) and nickel(II) complexes with N-benzyl- and N-(p-nitrobenzyl)iminodiacetic acids were prepared and characterized, showcasing the reactivity of similar nitrobenzyl-based compounds in forming complex structures with metals (Smrečki et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-nitrobenzylphosphonic acid, has been elucidated using X-ray diffraction, revealing how the nitrobenzyl group influences the overall structure and stability of these molecules. This analysis underscores the importance of the nitrobenzyl group in determining the molecular conformation and interaction patterns within the crystal lattice (Wilk et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzyl compounds, such as the electrophilic addition of 4′-nitrobenzenesulphenanilide to alkynes, demonstrate the reactive nature of the nitrobenzyl moiety. These reactions produce products with specific stereochemistry and regioselectivity, highlighting the chemical properties and reactivity of compounds bearing the nitrobenzyl group (Benati et al., 1989).

Physical Properties Analysis

The physical properties, such as crystalline structure and vibrational spectroscopy, have been studied for compounds like 4-nitrobenzylphosphonic acid. These studies provide insights into the intermolecular interactions and stability of the crystal structures, crucial for understanding the physical characteristics of nitrobenzyl-based compounds (Wilk et al., 2014).

Chemical Properties Analysis

The chemical behavior of nitrobenzyl compounds under various conditions, such as their reaction kinetics and mechanisms, showcases the influence of the nitrobenzyl group on the chemical properties of these compounds. Studies on reactions like nucleophilic substitution reactions of thiophenyl 4-nitrobenzoates with pyridines provide valuable insights into the reactivity patterns and chemical stability of nitrobenzyl-based molecules (Koh et al., 1999).

Scientific Research Applications

Protection of Cysteine and Selenocysteine

[(4-Nitrobenzyl)thio]acetic acid has been studied for its use in protecting groups for cysteine and selenocysteine. This is particularly relevant in peptide synthesis, where protecting groups are crucial for the selective modification of amino acids. The p-nitrobenzyl (pNB) group, related to this compound, has shown greater stability compared to other groups like acetamidomethyl (Acm) under acidic conditions and during solid-phase peptide synthesis, making it a valuable tool in the synthesis of peptides like oxytocin (Muttenthaler et al., 2010).

Catalysis in Organic Synthesis

Research has also explored the role of (4-Nitrobenzyl)thio]acetic acid derivatives in organic synthesis. For instance, the catalytic ozonation of 4-nitrotoluene in the presence of MnSO4, a process involving (4-Nitrobenzyl)thio]acetic acid, leads to the formation of 4-nitrobenzyl acetate, a significant reaction product (Potapenko et al., 2001).

Acetylation of Primary Alcohols and Phenols

The compound has been utilized in the acetylation of primary alcohols and phenols, a key reaction in organic chemistry. For example, the acetylation of 4-nitrobenzyl alcohol using various bicarbonates and carbonates in the presence of acetic anhydride demonstrated the versatility of this reaction in producing esters in good yields (Lugemwa et al., 2013).

Photolabile Linkers in Chemical Synthesis

(4-Nitrobenzyl)thio]acetic acid derivatives have been studied for their application in photolabile linkers. These linkers are used in the release of protected compounds upon light irradiation, a technique useful in controlled drug delivery and the release of bioactive molecules (Holmes, 1997).

Applications in Peptidylglycine Alpha-Amidating Monooxygenase (PAM) Research

The compound's derivatives have been investigated as substrates and inhibitors for peptidylglycine alpha-amidating monooxygenase (PAM), an enzyme involved in peptide hormone processing. This research provides insights into the enzyme's mechanism and potential pharmaceutical applications (Katopodis & May, 1990).

Contribution to Organic Acid Analysis

In analytical chemistry, derivatives of (4-Nitrobenzyl)thio]acetic acid have been employed in the high-performance liquid chromatographic analysis of carboxylic acids in food and beverages. This demonstrates its utility in improving the accuracy and efficiency of such analytical methods (Badoud & Pratz, 1986).

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c11-9(12)6-15-5-7-1-3-8(4-2-7)10(13)14/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBACFDMVHJLUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287527
Record name [(4-nitrobenzyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Nitrobenzyl)thio]acetic acid

CAS RN

6345-13-7
Record name 6345-13-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(4-nitrobenzyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitrobenzyl chloride (2.5 g, 15 mmol) was added to a solution of mercaptoacetic acid (80% in H2O, 1 mL,~12 mmol) in aqueous sodium hydroxide (2.75N, 10 mL) and THF (10 mL) with stirring at 50° C. After 1 hour, the reaction was cooled to ambient temperature, diluted with water (30 mL) and extracted with Et2O to remove excess halide. The aqueous layer was distributed between EtOAc and 5% citric acid and the organic extract then washed with H2O, dried (MgSO4) and evaporated to give the title compound as a pale yellow solid, m.p. 101-104° C. [lit. m.p. 114° C⟧ 1H NMR (CDCl3); δ3.10 (s, 2H), 3.94 (s, 2H), 5.37 (d, 2H, J =8.7 Hz), 8.21 (d, 2H, J=8.7 Hz).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Nitrobenzyl)thio]acetic acid
Reactant of Route 2
Reactant of Route 2
[(4-Nitrobenzyl)thio]acetic acid
Reactant of Route 3
Reactant of Route 3
[(4-Nitrobenzyl)thio]acetic acid
Reactant of Route 4
Reactant of Route 4
[(4-Nitrobenzyl)thio]acetic acid
Reactant of Route 5
Reactant of Route 5
[(4-Nitrobenzyl)thio]acetic acid
Reactant of Route 6
Reactant of Route 6
[(4-Nitrobenzyl)thio]acetic acid

Citations

For This Compound
1
Citations
AG Katopodis, D Ping, SW May - Biochemistry, 1990 - ACS Publications
We report here the isolation of a novel enzyme from bovine neurointermediate pituitary which catalyzes the conversion of-hydroxybenzoylglycine to benzamide. This enzyme, termed …
Number of citations: 162 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.